

4-Nitrobenzohydrazide: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrobenzohydrazide**

Cat. No.: **B182513**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzohydrazide is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. Its unique molecular architecture, featuring a nitro-substituted benzene ring coupled with a hydrazide functional group, imparts a distinct reactivity profile that has been exploited in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the chemical properties, structure elucidation, and relevant experimental protocols for **4-Nitrobenzohydrazide**, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

4-Nitrobenzohydrazide is a yellow crystalline solid at room temperature.^[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ N ₃ O ₃	[2][3][4][5]
Molecular Weight	181.15 g/mol	[2][3][6]
Melting Point	210-214 °C	[4][6]
Boiling Point	292.97 °C (rough estimate)	[4][6]
Solubility	Soluble in acetone (0.5 g/10 mL)	[1][2][4]
Appearance	Yellow crystals	[1][4]
pKa	2.77, 11.17 (at 25°C)	[1][4]
Maximum Wavelength (λ _{max})	267 nm	[1][4]
CAS Number	636-97-5	[2][3][4][5]
InChI	InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11)	[2][3][7]
SMILES	C1=CC(=CC=C1C(=O)NN)--INVALID-LINK--[O-]	[2][7][8]

Structure Elucidation

The definitive structure of **4-Nitrobenzohydrazide** has been established through a combination of spectroscopic techniques and X-ray crystallography of its derivatives.

Spectroscopic Analysis

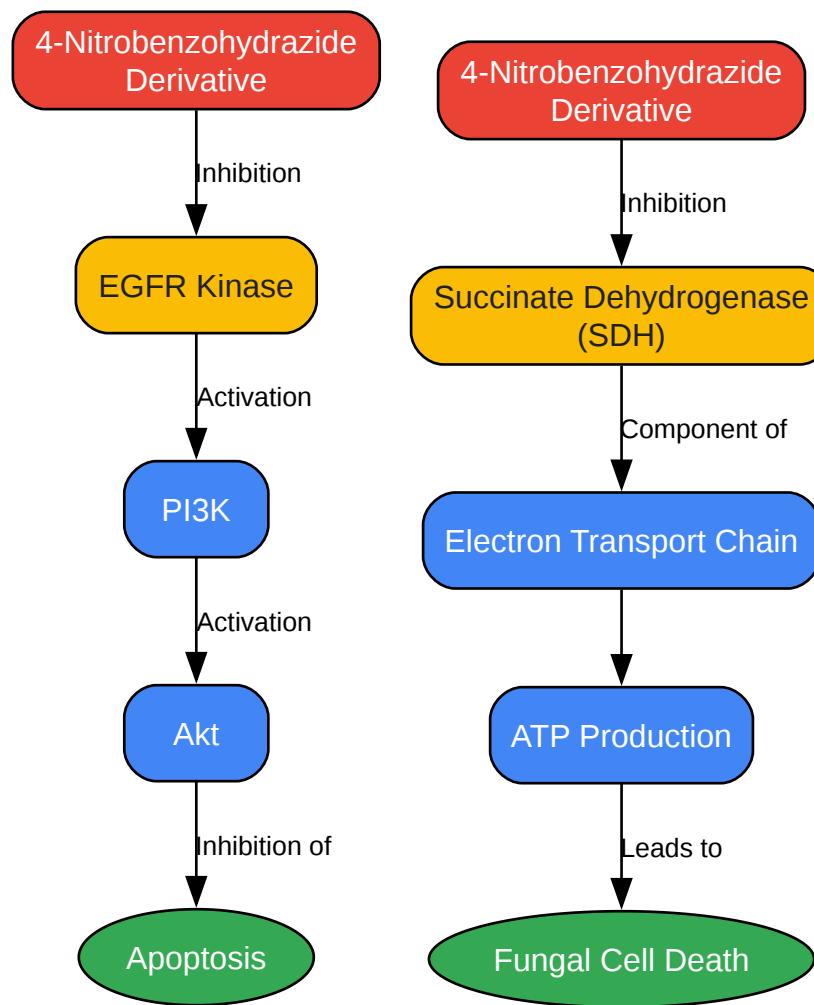
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a detailed, publicly available, fully assigned NMR spectrum for **4-Nitrobenzohydrazide** is not readily available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on its structure and data from related compounds.

- ^1H NMR: The aromatic region would exhibit a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring, likely two doublets. The protons of the hydrazide group (-CONHNH₂) would appear as distinct signals, with their chemical shifts influenced by the solvent and concentration.
- ^{13}C NMR: The spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the aliphatic carbons of the hydrazide moiety are not present.

Infrared (IR) Spectroscopy: The IR spectrum of **4-Nitrobenzohydrazide** provides crucial information about its functional groups. Key vibrational frequencies include:

- N-H stretching vibrations from the hydrazide group.
- C=O stretching of the amide carbonyl group.
- N-O stretching vibrations of the nitro group.
- Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of **4-Nitrobenzohydrazide** would show a molecular ion peak corresponding to its molecular weight (181.15 g/mol).[5] Fragmentation patterns would provide further structural information, with characteristic losses of the nitro group, the hydrazide moiety, and other fragments.


X-ray Crystallography

Although a crystal structure of **4-Nitrobenzohydrazide** itself is not readily found in open-access databases, the crystal structures of numerous derivatives have been determined.[2][3][4][5][9] These studies confirm the planar nature of the benzoyl hydrazide backbone and provide precise bond lengths and angles, unequivocally establishing the molecular connectivity and conformation.

Experimental Protocols

Synthesis of 4-Nitrobenzohydrazide

A common and effective method for the synthesis of **4-Nitrobenzohydrazide** involves the reaction of an ester of 4-nitrobenzoic acid with hydrazine hydrate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrobenzaldehyde(555-16-8) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Nitrobenzohydrazide: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182513#4-nitrobenzohydrazide-chemical-properties-and-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com